1,2,5,6-Tetrahydropyridine, 1-(2-thienylmethyl)-
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Overview
Description
1,2,5,6-Tetrahydropyridine, 1-(2-thienylmethyl)- is a heterocyclic organic compound that features a tetrahydropyridine ring substituted with a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5,6-Tetrahydropyridine derivatives can be synthesized through various methods. One common approach involves the partial reduction of pyridinium salts or 4-piperidone derivatives . Another method includes the use of iminium ion intermediates, phosphine-catalyzed (4 + 2) π-electron electrocyclic annulations, acid-catalyzed cyclization of ene derivatives, and base-catalyzed aza-Wittig rearrangement . Additionally, the aza-Diels–Alder reaction and enyne cross metathesis have been employed to construct the tetrahydropyridine ring system .
Industrial Production Methods: Industrial production of 1,2,5,6-tetrahydropyridine derivatives often involves scalable synthetic routes that ensure high yield and purity. Techniques such as ring-closing olefin metathesis and modified Ireland-Claisen rearrangement are commonly used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1,2,5,6-Tetrahydropyridine, 1-(2-thienylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides, amines, and thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dihydroxypiperidine derivatives, while reduction can produce various substituted tetrahydropyridines .
Scientific Research Applications
1,2,5,6-Tetrahydropyridine, 1-(2-thienylmethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,5,6-tetrahydropyridine, 1-(2-thienylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, certain derivatives act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like depression and Parkinson’s disease .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
Comparison: 1,2,5,6-Tetrahydropyridine, 1-(2-thienylmethyl)- is unique due to its specific substitution pattern and the presence of the thienylmethyl group. This structural feature imparts distinct chemical and biological properties compared to other tetrahydropyridine isomers . For example, the thienylmethyl group can enhance the compound’s binding affinity to certain receptors and enzymes, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C10H13NS |
---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
1-(thiophen-2-ylmethyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H13NS/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h1-2,4-5,8H,3,6-7,9H2 |
InChI Key |
HCPHOVCANSXLAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1)CC2=CC=CS2 |
Origin of Product |
United States |
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